molecular formula C20H18N2O4S B6902860 3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide

Cat. No.: B6902860
M. Wt: 382.4 g/mol
InChI Key: KQDZJLZLBJDIAO-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final steps involve coupling the benzofuran core with the thiazole ring and other functional groups using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the benzofuran core using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Benzofuran Derivatives: Compounds such as amiodarone and psoralen contain the benzofuran core and are used in treating cardiac arrhythmias and skin disorders, respectively.

Uniqueness

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide is unique due to its combination of the benzofuran and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds containing only one of these moieties.

Properties

IUPAC Name

3-methyl-4-oxo-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6,7-dihydro-5H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-18-16(23)6-3-7-17(18)26-19(12)20(24)22-13-4-2-5-15(8-13)25-9-14-10-27-11-21-14/h2,4-5,8,10-11H,3,6-7,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZJLZLBJDIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CC(=CC=C3)OCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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